N-(4-Nitrobenzyl)cyclopentanamine hydrochloride
Overview
Description
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is characterized by the presence of a nitrobenzyl group attached to a cyclopentanamine moiety, with the hydrochloride salt form enhancing its solubility in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)cyclopentanamine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of N-(4-Aminobenzyl)cyclopentanamine.
Reduction: Formation of N-(4-Aminobenzyl)cyclopentanamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The cyclopentanamine moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminobenzyl)cyclopentanamine hydrochloride
- N-(4-Methylbenzyl)cyclopentanamine hydrochloride
- N-(4-Chlorobenzyl)cyclopentanamine hydrochloride
Uniqueness
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile functional handle for further chemical modifications.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclopentanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13H,1-4,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXLVOFOZVTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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